
1-(2-三甲基甲硅烷基乙氧基甲基)-2-甲酰基-苯并咪唑
描述
“1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole” is a complex organic compound. It is related to 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), an organochlorine compound with the formula C6H15ClOSi . SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions .
Synthesis Analysis
SEM-Cl is a widely used reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent . It is used to prepare a SEM-ether which was, in turn, removed with BBr3 and cyclized to a benzo-oxapane .Chemical Reactions Analysis
A trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH3)3], which is in turn bonded to the rest of a molecule . SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions .Physical And Chemical Properties Analysis
SEM-Cl is a colorless liquid with a boiling point of 57–59 °C (330–332 K) (8 mmHg) and a density of 0.942 g/mL at 25 °C (lit.) . It is soluble in most organic solvents (pentane, CH2Cl2, Et2O, THF, DMF, DMPU, HMPA) .科学研究应用
有机合成和化学性质
苯并咪唑衍生物由于其生物学和化学意义而成为有机合成的重点。化合物 1-(2-三甲基甲硅烷基乙氧基甲基)-2-甲酰基-苯并咪唑是合成各种苯并咪唑衍生物的前体。例如,Ghandi 等人(2010 年)展示了在 Ugi 3CC 反应中使用源自苯并咪唑化合物的双功能甲酰基酸,导致形成具有潜在生物活性的新型四氢吡嗪并[1,2-a]苯并咪唑-1-羧酰胺 (Ghandi、Zarezadeh 和 Taheri,2010 年)。类似地,Sánchez-García 等人(2002 年)研究了苯并咪唑衍生物的区域选择性溴化,展示了这些化合物的化学多功能性 (Sánchez-García 等,2002 年)。
抗菌活性
苯并咪唑衍生物表现出一系列生物活性,包括抗菌作用。Salahuddin、Shaharyar 和 Mazumder(2017 年)回顾了苯并咪唑化合物的合成和药理活性,强调了它们作为抗菌剂和抗癌剂的作用 (Salahuddin、Shaharyar 和 Mazumder,2017 年)。Khalifa 等人(2018 年)的另一项研究重点关注苯并咪唑-噻唑衍生物的合成、抗菌和抗 HepG2 细胞系人肝细胞癌活性,证明了它们在治疗微生物感染和抑制肿瘤方面的潜力 (Khalifa 等,2018 年)。
材料科学和缓蚀
苯并咪唑衍生物的应用延伸到材料科学,特别是在缓蚀方面。Khaled(2003 年)探讨了苯并咪唑衍生物对盐酸溶液中铁腐蚀的抑制作用,突出了它们在保护金属表面的效率 (Khaled,2003 年)。
作用机制
安全和危害
未来方向
While SEM-Cl has been widely used in the protection of various functional groups, there is ongoing research into its potential applications. For example, it has been used in the synthesis of C-4 imidazoles . Furthermore, there is interest in developing more environmentally friendly methods of forming TMSE esters directly from a carboxylic acid .
属性
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2Si/c1-19(2,3)9-8-18-11-16-13-7-5-4-6-12(13)15-14(16)10-17/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBWKQTVQDJNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC=C2N=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3105511.png)
![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)

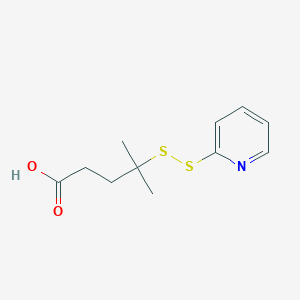
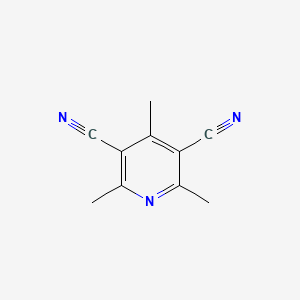

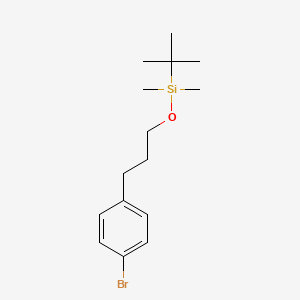
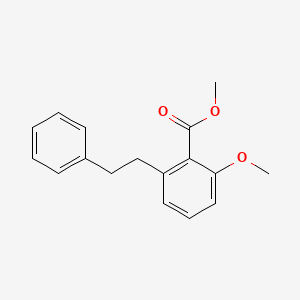
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)

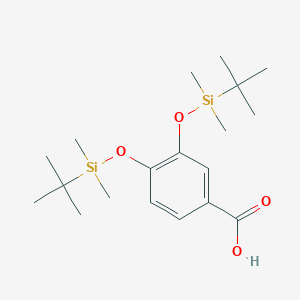

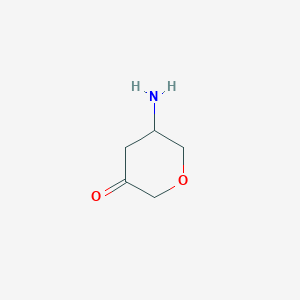
![(4aS,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3105623.png)